2-Bromo-5-(chloromethyl)pyridine
Overview
Description
2-Bromo-5-(chloromethyl)pyridine is an organic compound with the molecular formula C6H5BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The presence of both bromine and chloromethyl groups on the pyridine ring makes it a versatile building block in organic synthesis.
Mechanism of Action
Target of Action
The primary target of 2-Bromo-5-(chloromethyl)pyridine is the organoboron reagents used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that it may have different bioavailability properties compared to liquid compounds.
Result of Action
The molecular effect of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura (SM) cross-coupling reaction . This results in the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents. For example, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction is carried out.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)pyridine typically involves the bromination and chloromethylation of pyridine derivatives. One common method starts with 2,6-dibromopyridine, which undergoes a metal-halogen exchange reaction using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) to form 2-bromo-6-hydroxymethylpyridine. This intermediate is then chlorinated using cyanuric chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may use alternative reagents and conditions to improve yield and reduce costs. For example, the use of less hazardous reagents and milder reaction conditions can make the process more efficient and safer for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-bromo-5-(aminomethyl)pyridine, while oxidation can produce 2-bromo-5-(formyl)pyridine .
Scientific Research Applications
2-Bromo-5-(chloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those with anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: Similar in structure but lacks the chloromethyl group, making it less versatile in certain synthetic applications.
2-Chloro-5-(chloromethyl)pyridine: Similar but with chlorine instead of bromine, which can affect its reactivity and the types of reactions it undergoes.
2-Bromo-6-(chloromethyl)pyridine: Positional isomer with the chloromethyl group at the 6-position instead of the 5-position, leading to different reactivity and applications.
Uniqueness
2-Bromo-5-(chloromethyl)pyridine is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring. This combination allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Its ability to participate in various types of reactions, including nucleophilic substitution and coupling reactions, sets it apart from similar compounds .
Properties
IUPAC Name |
2-bromo-5-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBELEIMYZJJCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423713 | |
Record name | 2-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168173-56-6 | |
Record name | 2-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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